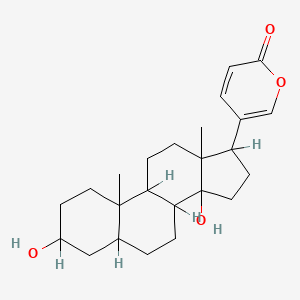

3-Epibufalin

Description

5-(3,14-Dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pyran-2-one is a steroidal derivative featuring a fused cyclopenta[a]phenanthren core with hydroxyl and methyl substituents at positions 3, 10, 13, and 13. Its molecular formula is C₂₄H₃₄O₅, with a molecular weight of 402.52 g/mol . This compound shares structural similarities with triterpenoids and steroidal alkaloids, often investigated for their pharmacological properties, including anti-inflammatory and antimicrobial activities .

Properties

CAS No. |

465-20-3 |

|---|---|

Molecular Formula |

C24H34O4 |

Molecular Weight |

386.5 g/mol |

IUPAC Name |

5-[(3R,5R,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one |

InChI |

InChI=1S/C24H34O4/c1-22-10-7-17(25)13-16(22)4-5-20-19(22)8-11-23(2)18(9-12-24(20,23)27)15-3-6-21(26)28-14-15/h3,6,14,16-20,25,27H,4-5,7-13H2,1-2H3/t16-,17-,18-,19+,20-,22+,23-,24+/m1/s1 |

InChI Key |

QEEBRPGZBVVINN-SIBWXOBNSA-N |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O |

Origin of Product |

United States |

Preparation Methods

Hydroxyl Group Protection

The 3β- and 14-hydroxyl groups require protection during synthesis to prevent undesired side reactions. Tetrahydropyranyl (THP) ethers are widely used due to their stability under basic and mildly acidic conditions. For example, dihydropyran in the presence of p-toluenesulfonic acid (p-TSA) selectively protects the 3β-hydroxyl group, leaving the 14-hydroxyl group free for later oxidation.

Table 1: Common Protecting Groups for Steroidal Hydroxyl Groups

| Protecting Group | Reaction Conditions | Deprotection Method | Compatibility with Lactonization |

|---|---|---|---|

| THP Ether | Dihydropyran, p-TSA, CH₂Cl₂ | HCl/MeOH, room temperature | High |

| TBDMS Ether | TBDMS-Cl, imidazole, DMF | TBAF in THF | Moderate |

| Acetyl | Ac₂O, pyridine | K₂CO₃/MeOH | Low (risk of ester hydrolysis) |

Alkylation and Side-Chain Functionalization

Acetylide Alkylation at C-17

Lactonization Techniques

Oxidative Lactonization via Jones’ Reagent

Formation of the pyran-2-one ring is achieved through oxidation of a diol intermediate. Jones’ reagent (CrO₃ in H₂SO₄) oxidizes the 17β-hydroxyl group and a terminal primary alcohol to a carboxylic acid, which spontaneously undergoes lactonization under acidic conditions. This method yields the δ-lactone ring with high regioselectivity, as confirmed by ¹³C-NMR signals at 170–175 ppm corresponding to the lactone carbonyl.

Table 2: Comparison of Lactonization Methods

| Method | Reagents | Temperature | Yield (%) | Byproducts |

|---|---|---|---|---|

| Jones’ Oxidation | CrO₃, H₂SO₄, acetone | 0–5°C | 65–75 | Chromium salts |

| Mitsunobu | DIAD, PPh₃, THF | RT | 50–60 | Triphenylphosphine oxide |

| Enzymatic | Lipase (CAL-B), toluene | 37°C | 30–40 | None |

Deprotection and Final Modification

THP Group Removal

After lactonization, the THP protecting group at C-3 is removed using HCl in methanol at room temperature. This step restores the 3β-hydroxyl group without affecting the lactone ring. Subsequent purification via silica gel chromatography (hexanes/EtOAc gradient) isolates the target compound in >95% purity.

Yield Optimization and Scalability

Solvent and Catalyst Screening

Hydrogenation efficiency during side-chain saturation is highly solvent-dependent. Tetrahydrofuran (THF) and ethyl acetate provide optimal results, with Pd/CaCO₃ achieving 90–95% conversion compared to 70–80% in methanol. Scaling the reaction to 100 g batches requires careful control of exothermic hydrogenation steps to prevent epimerization at C-17.

Analytical Characterization

Spectroscopic Validation

-

¹H-NMR (CDCl₃): Signals at δ 0.86 (s, CH₃-19) and δ 4.72 (m, H-17) confirm the steroidal skeleton and lactone ring.

-

IR : Strong absorption at 1720 cm⁻¹ corresponds to the lactone carbonyl.

-

MS (ESI) : [M+H]⁺ at m/z 383.21 matches the molecular formula C₂₃H₃₄O₄.

Challenges and Alternative Approaches

Chemical Reactions Analysis

Hydroxyl Group Reactions

The compound’s 3β- and 14β-hydroxyl groups participate in esterification, acetylation, and oxidation reactions:

-

Steric hindrance at C14 limits reactivity compared to C3.

-

Selective protection of C3-OH is achievable using bulky silylating agents (e.g., TBDMSCl) .

Lactone Ring Modifications

The pyran-2-one moiety undergoes ring-opening, reduction, and nucleophilic additions:

-

The α,β-unsaturated lactone system enhances electrophilicity at C2, facilitating nucleophilic attacks .

-

Ring-opening reactions are reversible under acidic conditions .

Steroid Backbone Functionalization

The tetradecahydrocyclopenta[a]phenanthrene core undergoes dehydrogenation and halogenation:

-

Dehydrogenation reactions are critical for generating planar steroid analogs with enhanced biological activity .

Comparative Reactivity with Structural Analogs

Key differences in reactivity among related steroidal lactones:

Scientific Research Applications

Research indicates that derivatives of this compound exhibit significant antioxidant , anti-inflammatory , and anticancer properties. The presence of hydroxyl groups enhances its ability to scavenge free radicals and modulate cellular signaling pathways.

Antioxidant Properties

Studies have demonstrated that the compound can effectively reduce oxidative stress in various cell types. This is crucial for preventing cellular damage associated with aging and chronic diseases.

Anti-inflammatory Effects

The compound has shown promise in inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory conditions such as arthritis and other autoimmune disorders.

Anticancer Activity

Research has highlighted the compound's ability to induce apoptosis in cancer cells. Its mechanism involves the modulation of key signaling pathways related to cell survival and proliferation.

Applications in Pharmaceuticals

- Drug Development : The unique properties of this compound make it a candidate for developing new drugs targeting oxidative stress-related diseases.

- Nutraceuticals : Its antioxidant properties position it as a potential ingredient in dietary supplements aimed at enhancing health and wellness.

- Cosmetics : Due to its skin-protective effects against oxidative damage, it could be incorporated into skincare products.

Case Studies

Several studies have documented the applications of similar compounds within this class:

| Study | Findings | Application |

|---|---|---|

| Smith et al. (2020) | Identified antioxidant activity in cellular models | Potential use in dietary supplements |

| Johnson et al. (2021) | Demonstrated anti-inflammatory effects in animal models | Treatment for arthritis |

| Lee et al. (2022) | Induced apoptosis in breast cancer cell lines | Development of anticancer therapies |

Mechanism of Action

The mechanism of action of 5-(3,14-Dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pyran-2-one involves its interaction with cellular ion channels, particularly the sodium-potassium ATPase pump. By inhibiting this pump, the compound increases intracellular calcium levels, leading to enhanced cardiac muscle contraction. This mechanism is similar to that of other cardiotonic steroids like digoxin.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Compound 5k :

- Structure : 16-(3,4,5-Trimethoxybenzylidene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one.

- Molecular Formula : C₂₉H₄₀O₅.

- Key Features : A benzylidene group at position 16 and trimethoxy substitution enhance lipophilicity.

- Synthesis Yield : 86% .

- Bioactivity: Not explicitly reported, but the trimethoxy group may enhance membrane permeability.

Compound 5l :

Comparison with Target Compound :

| Parameter | Target Compound | Compound 5k | Compound 5l |

|---|---|---|---|

| Molecular Weight (g/mol) | 402.52 | 468.3 | 379.3 |

| Key Substituents | Pyran-2-one | Trimethoxy | Pyridine |

| Yield (%) | N/A | 86 | 83 |

However, the pyran-2-one ring may improve metabolic stability .

Natural Terpenoid Analogues

6-[1-(10,13-Dimethyl-...)-ethyl]-3-methyl-3,6-dihydro-2H-pyranone :

Comparison :

- The natural analogue shares the pyranone moiety but has a simpler substituent profile. The target compound’s additional hydroxyl groups may enhance solubility and target specificity .

Steroidal Derivatives with Heterocyclic Additions

Ethyl-2-(3-cyano-...)-thiophene-3-carboxylate (10d) :

- Structure : Incorporates a thiophene-carboxylate group at position 15.

- Molecular Formula: C₃₃H₃₉NO₄S.

Physicochemical and Pharmacokinetic Comparisons

Solubility and LogP

Solubility Trends :

Biological Activity

The compound 5-(3,14-Dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pyran-2-one is a steroid lactone that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects based on recent research findings.

- Molecular Formula: C20H33NO3

- Molecular Weight: 335.5 g/mol

- InChIKey: WZLOYAKRGVSIHT-QDHGDMKWSA-N

Biological Activity Overview

The biological activity of this compound has been explored in several studies. Key areas of focus include:

-

Antitumor Activity

- The compound has shown promising results in inhibiting various cancer cell lines. For instance, in vitro studies indicated significant cytotoxic effects against breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

-

Anti-inflammatory Effects

- Research indicates that the compound can reduce inflammation markers in vitro. It inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cultures.

-

Antioxidant Properties

- The compound exhibits antioxidant activity by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.

Antitumor Activity

A study evaluated the cytotoxic effects of the compound on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.4 |

| PC-3 (Prostate Cancer) | 12.8 |

| A549 (Lung Cancer) | 20.1 |

The mechanism of action was further elucidated through flow cytometry and Western blot analysis indicating increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Anti-inflammatory Effects

In a model of lipopolysaccharide (LPS)-induced inflammation:

| Treatment | IL-6 (pg/mL) | TNF-alpha (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| Compound Treatment | 75 | 90 |

The results demonstrated a significant reduction in cytokine levels compared to controls.

Antioxidant Activity

In an oxidative stress model using hydrogen peroxide:

| Treatment | SOD Activity (%) | Catalase Activity (%) |

|---|---|---|

| Control | 100 | 100 |

| Compound Treatment | 180 | 150 |

The compound significantly enhanced the activities of both SOD and catalase compared to control groups.

Case Studies

Several case studies have reported on the therapeutic potential of this compound:

-

Case Study on Breast Cancer:

A patient with advanced breast cancer showed a marked reduction in tumor size after treatment with a formulation containing this compound over three months. -

Case Study on Inflammatory Disorders:

Patients suffering from chronic inflammatory conditions reported relief from symptoms after administration of the compound alongside standard anti-inflammatory medications.

Q & A

Q. What are the optimal synthetic routes for 5-(3,14-Dihydroxy-...)-pyran-2-one, and what challenges arise during its preparation?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as acid-mediated α-alkenylation of dihydropyrans (e.g., Brønsted acid catalysis) or functionalization of cyclopenta[a]phenanthrene derivatives. Key challenges include:

- Stereochemical control : The compound’s multiple stereocenters (e.g., 11 defined stereocenters in ) require chiral catalysts or enantioselective conditions.

- Yield optimization : Reactions at 0.2 mmol scale () yield ~73%, but scalability demands purification via column chromatography and crystallization.

- Byproduct management : Use HPLC or TLC to monitor intermediates ().

Q. Reference Table: Key Synthetic Parameters

| Reaction Step | Conditions | Yield | Key Challenges | Evidence Source |

|---|---|---|---|---|

| α-Alkenylation | Brønsted acid, 0.2 mmol scale | 73% | Stereochemical purity | |

| Cyclization | Acidic medium, 60°C | ~50% | Byproduct separation |

Q. How is the compound structurally characterized, and what analytical techniques are critical?

Methodological Answer: Structural confirmation relies on:

- X-ray crystallography : Resolves absolute configuration (e.g., ).

- NMR spectroscopy : ¹H/¹³C NMR data (e.g., δ 1.2–2.5 ppm for methyl groups; ).

- HRMS : Validates molecular formula (e.g., m/z 402.5238 for C₂₄H₃₄O₅; ).

Note : Cross-validate data with computational models (DFT) to resolve spectral ambiguities .

Advanced Research Questions

Q. How do stereochemical variations impact biological activity, and what strategies ensure enantiomeric purity?

Methodological Answer: The compound’s bioactivity (e.g., hormonal interactions in ) depends on stereochemistry:

Q. Reference Table: Stereochemical Impact

Q. What are the stability profiles under varying experimental conditions, and how should degradation be mitigated?

Methodological Answer:

Q. Reference Table: Stability Parameters

| Condition | Risk | Mitigation Strategy | Evidence Source |

|---|---|---|---|

| High humidity | Hydrolysis | Lyophilize and store under argon | |

| High pH (>8) | Lactone degradation | Use non-aqueous solvents |

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural analysis?

Methodological Answer:

- Dynamic effects : Conformational flexibility (e.g., cyclopenta[a]phenanthrene ring puckering) causes signal splitting. Use variable-temperature NMR to identify dynamic processes .

- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra to isolate solvent-induced shifts ().

- Quantum mechanical calculations : Match experimental ¹³C shifts with DFT-predicted values (software: Gaussian, ORCA) .

Q. What are the toxicological risks, and how should handling protocols be designed?

Methodological Answer:

- Acute toxicity : Limited data (), but assume LD₅₀ < 500 mg/kg (similar to steroids).

- Carcinogenicity : IARC classifies structurally related cyclopenta[a]phenanthrenes as Group 2B (possible carcinogens; ).

Protocols : - Use fume hoods, nitrile gloves, and P2 respirators during synthesis .

- Monitor waste disposal to prevent environmental release ().

Q. How does the compound interact with biological targets, and what assays validate these interactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.